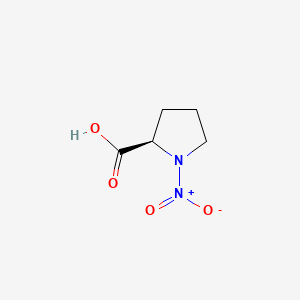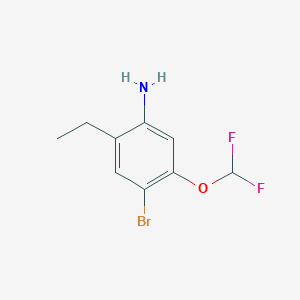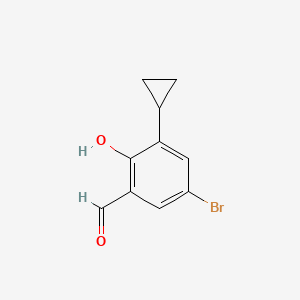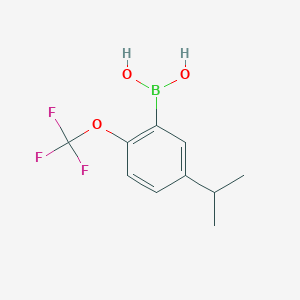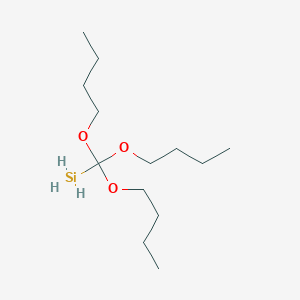
tributoxymethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributoxymethylsilane is an organosilicon compound with the molecular formula C₁₃H₃₀O₃Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributoxymethylsilane can be synthesized through the reaction of methyltrichlorosilane with 1-butanol. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are meticulously monitored. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. The final product is then purified through distillation or other separation techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Tributoxymethylsilane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: It can undergo nucleophilic substitution reactions where the butoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the silane .
Major Products Formed
The major products formed from the reactions of this compound include silanols, siloxanes, and various substituted silanes. These products are valuable intermediates in the synthesis of polymers, coatings, and other advanced materials .
Scientific Research Applications
Tributoxymethylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: It is employed in the modification of biomolecules and the development of biocompatible materials.
Medicine: It is investigated for its potential use in drug delivery systems and medical implants.
Mechanism of Action
The mechanism of action of tributoxymethylsilane involves its ability to form strong bonds with various substrates through the silicon atom. The molecular targets include hydroxyl groups, amines, and other nucleophilic sites on the substrate. The pathways involved in its reactions include nucleophilic substitution and condensation reactions, which lead to the formation of stable siloxane bonds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tributoxymethylsilane include:
- Methyltrimethoxysilane
- Ethyltriethoxysilane
- Phenyltrimethoxysilane
Uniqueness
This compound is unique due to its specific reactivity and stability, which make it suitable for a wide range of applications. Its butoxy groups provide a balance between hydrophobicity and reactivity, allowing it to be used in diverse chemical environments .
Properties
Molecular Formula |
C13H30O3Si |
|---|---|
Molecular Weight |
262.46 g/mol |
IUPAC Name |
tributoxymethylsilane |
InChI |
InChI=1S/C13H30O3Si/c1-4-7-10-14-13(17,15-11-8-5-2)16-12-9-6-3/h4-12H2,1-3,17H3 |
InChI Key |
IAHONTJQHCFPGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(OCCCC)(OCCCC)[SiH3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


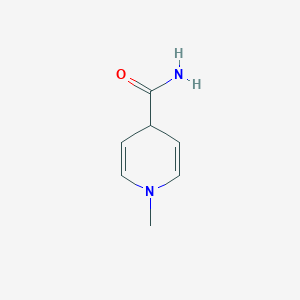
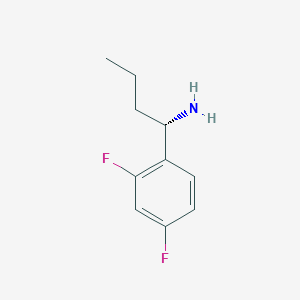
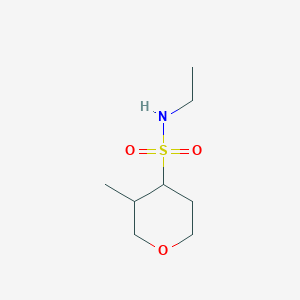
![Ethanol, 2-[(5-amino-2,4-dimethoxyphenyl)sulfonyl]-, hydrogen sulfate (ester)](/img/structure/B13966093.png)
![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13966100.png)
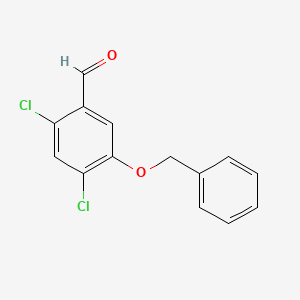
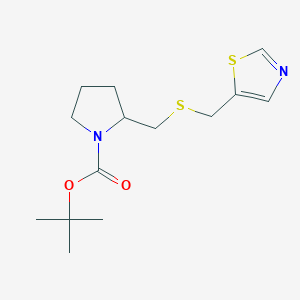
![Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoate](/img/structure/B13966109.png)
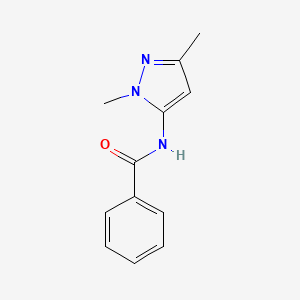
![4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile](/img/structure/B13966124.png)
